molecular formula C22H22N4O2 B5613430 4-(1-naphthylmethyl)-N-(2-nitrobenzylidene)-1-piperazinamine

4-(1-naphthylmethyl)-N-(2-nitrobenzylidene)-1-piperazinamine

Cat. No. B5613430
M. Wt: 374.4 g/mol
InChI Key: APRJNEQYSCRAMY-XQNSMLJCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of compounds related to "4-(1-naphthylmethyl)-N-(2-nitrobenzylidene)-1-piperazinamine" involves sophisticated organic synthesis techniques. For example, the preparation of related compounds often utilizes nucleophilic aromatic substitution reactions and condensation reactions to form the desired complex structures. Such methodologies enable the introduction of functional groups and the construction of the core piperazine ring, which is crucial for the compound's biological and chemical properties (Williams et al., 2010).

Molecular Structure Analysis

The molecular structure of related compounds, such as "4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine," reveals a slightly distorted chair conformation of the piperazine ring. Structural analysis indicates that the nitro group and benzene ring are twisted relative to each other, highlighting the compound's conformational flexibility. This flexibility can influence the compound's interactions with biological targets and other molecules (Kavitha et al., 2013).

Chemical Reactions and Properties

The chemical reactivity of "4-(1-naphthylmethyl)-N-(2-nitrobenzylidene)-1-piperazinamine" and similar compounds involves reactions characteristic of nitrobenzylidene and piperazine functional groups. These include electrophilic and nucleophilic substitution reactions, which are pivotal in modifying the compound's structure for specific applications. The presence of the nitro group also allows for reduction reactions, expanding the compound's versatility in chemical synthesis and modifications (Elemike et al., 2018).

Physical Properties Analysis

The physical properties of compounds like "4-(1-naphthylmethyl)-N-(2-nitrobenzylidene)-1-piperazinamine" are influenced by their molecular structure. The crystalline nature and melting points are affected by the conformation of the piperazine ring and the arrangement of the nitrobenzylidene and naphthylmethyl groups. Such properties are crucial for determining the compound's stability, solubility, and suitability for various applications (Subashini et al., 2020).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are key aspects of "4-(1-naphthylmethyl)-N-(2-nitrobenzylidene)-1-piperazinamine." These properties are dictated by the electronic configuration of the molecule and the presence of electron-withdrawing or electron-donating groups. The nitro group, for instance, imparts electrophilic characteristics, making the compound reactive towards nucleophiles. Such chemical properties are fundamental for exploring the compound's potential in synthetic chemistry and biological applications (Dhanaraj & Nair, 2009).

properties

IUPAC Name

(E)-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-1-(2-nitrophenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2/c27-26(28)22-11-4-2-7-19(22)16-23-25-14-12-24(13-15-25)17-20-9-5-8-18-6-1-3-10-21(18)20/h1-11,16H,12-15,17H2/b23-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APRJNEQYSCRAMY-XQNSMLJCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC3=CC=CC=C32)N=CC4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CC2=CC=CC3=CC=CC=C32)/N=C/C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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